molecular formula C17H19N3O3S B572372 Omeprazole 13CD3 CAS No. 1261395-28-1

Omeprazole 13CD3

Katalognummer B572372
CAS-Nummer: 1261395-28-1
Molekulargewicht: 349.428
InChI-Schlüssel: SUBDBMMJDZJVOS-LBDFIVMYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Omeprazole 13CD3 is a stable isotope labeled version of the proton pump inhibitor, Omeprazole . It is used in medical research and clinical studies to investigate the pharmacokinetics and metabolism of the drug in vivo . Omeprazole is used to treat certain conditions where there is too much acid in the stomach. It is used to treat gastric and duodenal ulcers, erosive esophagitis, and gastroesophageal reflux disease (GERD) .


Synthesis Analysis

The synthesis of Omeprazole involves the oxidizing of omeprazole sulfide to (S)-omeprazole catalyzed by environmentally friendly catalyst soybean pod peroxidase (SPP) in cetyltrimethylammonium bromide (CTAB)/isooctane/n-butyl alcohol/water water-in-oil microemulsions .


Molecular Structure Analysis

The molecular formula of Omeprazole 13CD3 is C16^13C H16D3N3O3S . The molecular weight is 349.4 .


Chemical Reactions Analysis

Omeprazole-13C,D3 is a 13C-labeled and deuterium labeled Omeprazole . It works by blocking gastric acid production .


Physical And Chemical Properties Analysis

The molecular formula of Omeprazole 13CD3 is C16^13C H16D3N3O3S . The molecular weight is 349.4 .

Wissenschaftliche Forschungsanwendungen

  • Pharmaceutical Research

    • Omeprazole 13CD3 is a 13C-labeled and deuterium labeled Omeprazole . It is used in pharmaceutical research as a stable isotope .
    • Omeprazole, a proton pump inhibitor (PPI), is available for treatment of acid-related gastrointestinal disorders . It shows competitive inhibition of CYP2C19 activity with a Ki of 2 to 6 μM .
    • The methods of application or experimental procedures in this field would involve the use of Omeprazole 13CD3 in various assays and tests to study its effects and interactions .
    • The outcomes obtained from this research have shown that Omeprazole inhibits growth of Gram-positive and Gram-negative bacteria . It is also a potent brain penetrant neutral sphingomyelinase (N-SMase) inhibitor .
  • Drug Development

    • Omeprazole 13CD3 can be used for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Omeprazole .
    • The methods of application or experimental procedures in this field would involve the use of Omeprazole 13CD3 in various stages of drug development and production .
    • The outcomes of this application are not specified in the source .
  • Thermal Analysis Technique

    • The design, development, and release kinetics of omeprazole (OME) from solid dosage forms have been investigated .
    • These formulations were examined for their resilience in pH = 4.5 buffer solutions and their rate of disintegration in a small-intestine-like environment (pH = 6.8) .
    • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) tests were conducted in order to examine the release kinetics of the various dosage forms .
    • The outcomes of this application are not specified in the source .
  • Pharmacokinetic-Pharmacodynamic Modeling

    • Omeprazole 13CD3 can be used in the development of physiologically based pharmacokinetic-pharmacodynamic (PBPK-PD) models .
    • These models are used to predict the pharmacokinetics and anti-gastric acid secretion of omeprazole in humans with different CYP2C19 metabolizer statuses .
    • The methods of application or experimental procedures in this field would involve the use of Omeprazole 13CD3 in various assays and tests to study its effects and interactions .
    • The outcomes obtained from this research have shown that the PBPK-PD model was successfully developed .
  • Alleviating Side Effects and Improving Efficiency

    • Omeprazole 13CD3 can be used in the development of oral thin films to alleviate side effects and improve efficiency .
    • The main side effect of Omeprazole is calcium indigestion, which may cause calcium deficiency in the long term .
    • The methods of application or experimental procedures in this field would involve the use of Omeprazole 13CD3 in the development of oral thin films .
    • The outcomes of this application are not specified in the source .
  • Development of Bioequivalent Omeprazole Product

    • Omeprazole 13CD3 can be used in the development of new bioequivalent omeprazole products .
    • This involves testing various regimes and technological parameters on laboratory- and production-scale equipment to establish a technical process .
    • The outcomes of this application include the development of a new generic enteric form of omeprazole in capsules . The dissolution profiles in media with pH 1.2 and 6.8 were proven . A bioequivalence study in 24 healthy volunteers compared against the innovative drug showed the bioequivalency of the new generic system .
  • Alleviating Side Effects and Improving Efficiency

    • Omeprazole 13CD3 can be used in the development of oral thin films to alleviate side effects and improve efficiency .
    • The main side effect of Omeprazole is calcium indigestion, which may cause calcium deficiency in the long term .
    • The methods of application or experimental procedures in this field would involve the use of Omeprazole 13CD3 in the development of oral thin films .
    • The outcomes of this application are not specified in the source .

Safety And Hazards

Omeprazole can cause kidney problems. Tell your doctor if you are urinating less than usual, or if you have blood in your urine . Diarrhea may be a sign of a new infection. Call your doctor if you have diarrhea that is watery or has blood in it . Omeprazole may cause a serious type of allergic reaction when used in patients with conditions treated with antibiotics .

Eigenschaften

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuterio(113C)methoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBDBMMJDZJVOS-LBDFIVMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omeprazole 13CD3

CAS RN

1261395-28-1
Record name 1261395-28-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Omeprazole 13CD3
Reactant of Route 2
Reactant of Route 2
Omeprazole 13CD3
Reactant of Route 3
Reactant of Route 3
Omeprazole 13CD3
Reactant of Route 4
Omeprazole 13CD3
Reactant of Route 5
Reactant of Route 5
Omeprazole 13CD3
Reactant of Route 6
Reactant of Route 6
Omeprazole 13CD3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.